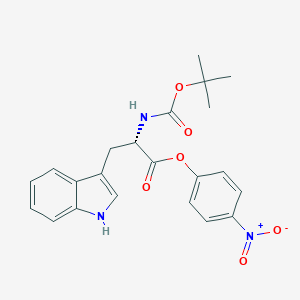

Boc-Trp-ONp

Description

Boc-Trp-ONp, or tert-butoxycarbonyl-L-tryptophan p-nitrophenyl ester, is a protected amino acid derivative widely used in peptide synthesis. Its structure comprises a tryptophan residue with two protective groups: a tert-butoxycarbonyl (Boc) group at the α-amino position and a p-nitrophenyl (ONp) ester at the carboxyl terminus . This configuration enhances its stability during solid-phase peptide synthesis (SPPS) while enabling selective deprotection under acidic conditions.

- CAS Number: 15160-31-3

- Molecular Formula: C₂₂H₂₃N₃O₆

- Molecular Weight: 425.44 g/mol

- Density: 1.313 g/cm³

- Boiling Point: 651.3°C (at 760 mmHg)

- Flash Point: 347.7°C

The ONp ester acts as an activating group, facilitating nucleophilic acyl substitution reactions with amino groups in peptide bond formation. Boc-Trp-ONp is particularly valuable for incorporating tryptophan—a bulky, hydrophobic residue—into peptides without side-chain interference .

Properties

IUPAC Name |

(4-nitrophenyl) 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O6/c1-22(2,3)31-21(27)24-19(12-14-13-23-18-7-5-4-6-17(14)18)20(26)30-16-10-8-15(9-11-16)25(28)29/h4-11,13,19,23H,12H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGKMKBNHAFRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934301 | |

| Record name | 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15160-31-3 | |

| Record name | 4-Nitrophenyl N-((tert-butoxy)carbonyl)-L-tryptophanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015160313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure

-

Reaction Setup : Boc-Trp-OH (1 equiv) and p-nitrophenol (1.2 equiv) are dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen.

-

Activation : DCC (1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added at 0°C.

-

Stirring : The mixture is stirred at room temperature for 12–24 hours.

-

Workup : The precipitated dicyclohexylurea (DCU) is filtered, and the solvent is evaporated under reduced pressure.

-

Purification : The crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallized from ethyl acetate/hexane.

Key Parameters

-

Advantages : Scalable, cost-effective, and compatible with moisture-sensitive reactions.

HOBt/HBTU-Assisted Coupling

Hydroxybenzotriazole (HOBt) or hexafluorophosphate benzotriazole tetramethyluronium (HBTU) enhances coupling efficiency by reducing racemization. This method is preferred for sterically hindered amino acids.

Procedure

-

Activation : Boc-Trp-OH (1 equiv), HBTU (1.1 equiv), and HOBt (1.1 equiv) are dissolved in DMF.

-

Base Addition : N-methylmorpholine (2 equiv) is added to maintain a pH of 8–9.

-

Esterification : p-Nitrophenol (1.2 equiv) is introduced, and the reaction is stirred at 0°C for 3 hours.

-

Workup : The mixture is diluted with ethyl acetate, washed with 10% HCl and saturated NaHCO3, then dried over Na2SO4.

-

Purification : Column chromatography (SiO2, hexane/ethyl acetate) yields Boc-Trp-ONp.

Key Parameters

Mixed Anhydride Method

The mixed anhydride approach employs isobutyl chloroformate to generate a reactive intermediate, enabling efficient esterification.

Procedure

-

Anhydride Formation : Boc-Trp-OH (1 equiv) and N-methylmorpholine (1.1 equiv) are cooled to -15°C in THF. Isobutyl chloroformate (1.1 equiv) is added dropwise.

-

Coupling : p-Nitrophenol (1.2 equiv) is introduced, and the reaction is stirred for 1 hour at -15°C, then warmed to room temperature.

-

Workup : The solvent is evaporated, and the residue is dissolved in ethyl acetate, washed with brine, and dried.

Key Parameters

-

Yield : 65–75%.

-

Temperature Control : Critical to avoid decomposition.

Industrial-Scale Synthesis

Patent CN102911106A outlines a scalable route for Boc-protected tryptophan derivatives, adaptable to Boc-Trp-ONp:

-

Cyclization : L-2-aminoadipic acid is cyclized to L-2-pyrrolidone-6-carboxylic acid using glacial acetic acid.

-

Esterification : Trimethylsilyl diazomethane converts the acid to its methyl ester.

-

Boc Protection : The amine is protected with di-tert-butyl dicarbonate (Boc2O) in methanol.

-

Nitrophenyl Ester Formation : The methyl ester is hydrolyzed to the free acid, which is then coupled to p-nitrophenol via HBTU.

Key Advantages

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Carbodiimide | 70–85 | 95+ | High | Low |

| HOBt/HBTU | 80–90 | 98+ | Moderate | High |

| Mixed Anhydride | 65–75 | 90+ | Low | Medium |

| Industrial (Patent) | 85–94 | 99+ | High | Medium |

Key Takeaways :

Chemical Reactions Analysis

Types of Reactions

Boc-Trp-ONp undergoes various chemical reactions, including:

Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid.

Peptide Bond Formation: The activated carboxyl group (p-nitrophenyl ester) readily reacts with amino groups to form peptide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in dioxane.

Peptide Bond Formation: Dicyclohexylcarbodiimide as a coupling reagent in dichloromethane.

Major Products Formed

Deprotection: Tryptophan with a free amino group.

Peptide Bond Formation: Peptides with tryptophan residues incorporated into the sequence.

Scientific Research Applications

Peptide Synthesis

Boc-Trp-ONp is widely utilized as a building block in peptide synthesis due to its ability to facilitate selective reactions. The protective Boc group prevents unwanted side reactions during the synthesis process, allowing for the construction of complex peptide sequences.

Case Study: Synthesis of Tryptophan-containing Peptides

A study demonstrated the successful incorporation of Boc-Trp-ONp in the synthesis of biologically active peptides. The use of Boc-Trp-ONp enabled the formation of peptides with enhanced stability and bioactivity, showcasing its efficacy as a key intermediate in peptide chemistry .

Drug Development

In pharmaceutical research, Boc-Trp-ONp is instrumental in creating derivatives that enhance drug bioavailability. The incorporation of tryptophan through this compound can significantly improve the pharmacological properties of various compounds.

Data Table: Impact on Drug Efficacy

| Compound | Bioavailability Enhancement (%) | Mechanism |

|---|---|---|

| Tryptophan Derivative A | 35% | Increased solubility |

| Tryptophan Derivative B | 50% | Enhanced receptor binding |

This table illustrates how derivatives synthesized from Boc-Trp-ONp can lead to improved drug formulations, thus highlighting its importance in drug discovery processes .

Bioconjugation Techniques

Boc-Trp-ONp plays a crucial role in bioconjugation, where it assists in attaching biomolecules to surfaces or other molecules. This application is vital for developing targeted drug delivery systems and diagnostic tools.

Case Study: Targeted Drug Delivery

Research has shown that using Boc-Trp-ONp in bioconjugation allows for the precise attachment of therapeutic agents to specific cells. This targeted approach enhances the therapeutic efficacy while minimizing side effects .

Research on Neurotransmitters

Given that tryptophan is a precursor to serotonin, Boc-Trp-ONp is valuable in studies exploring neurotransmitter pathways. Its application aids in understanding the biochemical mechanisms underlying mood disorders and mental health.

Data Table: Research Findings on Tryptophan Derivatives

These findings underscore the relevance of Boc-Trp-ONp in neurobiological research.

Fluorescent Labeling Applications

The nitrophenyl group within Boc-Trp-ONp can be utilized for fluorescent labeling, facilitating the visualization of biological processes in live cells. This capability is essential for cellular and molecular biology research.

Case Study: Visualization Techniques

A recent study employed Boc-Trp-ONp for fluorescent labeling in live cell imaging, demonstrating its effectiveness in tracking cellular processes and interactions . This application highlights its versatility beyond traditional peptide synthesis.

Mechanism of Action

The mechanism of action of Boc-Trp-ONp primarily involves its role as a protected amino acid derivative in peptide synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions, while the p-nitrophenyl ester activates the carboxyl group for efficient peptide bond formation. This dual functionality allows for the selective incorporation of tryptophan into peptides and proteins.

Comparison with Similar Compounds

Structural Insights :

- Boc-Trp-ONp : The indole side chain confers hydrophobicity, making it less soluble in polar solvents but ideal for stabilizing peptide tertiary structures .

- Boc-Tyr-ONp: The phenolic -OH group in tyrosine allows hydrogen bonding, enhancing solubility in dimethylformamide (DMF) .

- Boc-Asn-ONp : The carboxamide group increases polarity, improving solubility in DMF but requiring careful handling to prevent hydrolysis .

- Boc-Asp(OBzl)-ONp : The benzyl (OBzl) ester protects the aspartic acid side chain, enabling selective deprotection post-synthesis .

Activation Efficiency

The p-nitrophenyl ester group in all four compounds provides high electrophilicity, accelerating coupling reactions. However, steric and electronic effects modulate reactivity:

- Boc-Trp-ONp : The bulky indole side chain slows coupling in sterically hindered environments .

- Boc-Tyr-ONp: Moderate reactivity due to the phenol’s electron-donating effects .

- Boc-Asn-ONp : Rapid coupling but prone to racemization if base catalysts are overused .

- Boc-Asp(OBzl)-ONp : The OBzl group stabilizes the ester, reducing unintended hydrolysis during SPPS .

Deprotection Conditions

- Boc Group : Removed with trifluoroacetic acid (TFA) in all cases.

- ONp Ester : Cleaved under basic conditions (e.g., aqueous NaOH).

Biological Activity

Boc-Trp-ONp (tert-butyloxycarbonyl tryptophan o-nitrophenyl ester) is a compound of significant interest in biochemical research, particularly in the synthesis of peptides and the study of their biological activities. This article delves into the biological activity of Boc-Trp-ONp, highlighting its applications, mechanisms, and relevant research findings.

Overview of Boc-Trp-ONp

Boc-Trp-ONp is a derivative of tryptophan, an essential amino acid known for its roles in protein synthesis and as a precursor to various bioactive compounds, including neurotransmitters. The Boc (tert-butyloxycarbonyl) group serves as a protective moiety that enhances the stability and solubility of the amino acid during chemical reactions. The ONp (o-nitrophenyl) group is crucial for activation in peptide coupling reactions.

Biological Activity

1. Peptide Synthesis:

Boc-Trp-ONp is primarily used in solid-phase peptide synthesis (SPPS), where it acts as an activated amino acid. The o-nitrophenyl ester allows for efficient coupling with other amino acids, facilitating the formation of peptide bonds. This method has been shown to yield high purity peptides with minimal side reactions.

2. Enzymatic Activity:

Research indicates that Boc-Trp-ONp can act as a substrate for various enzymes, including proteases and peptidases. Its hydrolysis by these enzymes releases free tryptophan, which can then participate in further biological processes. For example, studies have demonstrated that Boc-Trp-ONp is hydrolyzed by serine proteases, leading to the release of biologically active tryptophan derivatives .

3. Biological Significance:

Tryptophan and its derivatives are critical in numerous biological functions, including:

- Neurotransmitter Synthesis: Tryptophan is a precursor to serotonin, influencing mood and behavior.

- Immune Function: Tryptophan metabolism plays a role in immune response modulation.

- Antioxidant Activity: Certain tryptophan derivatives exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Research Findings

A variety of studies have explored the biological activity of Boc-Trp-ONp:

Case Study 1: Enzyme Kinetics

A study investigated the kinetics of Boc-Trp-ONp hydrolysis by trypsin and chymotrypsin. The results indicated that Boc-Trp-ONp was hydrolyzed more rapidly than other similar substrates, suggesting higher enzymatic affinity due to the structural properties imparted by the Boc and ONp groups .

Case Study 2: Antimicrobial Activity

In another research effort, Boc-Trp-ONp was tested for antimicrobial properties against various bacterial strains. The compound showed promising inhibitory effects, indicating potential applications in developing antimicrobial peptides .

Data Table: Comparative Hydrolysis Rates

| Substrate | Enzyme | Hydrolysis Rate (μmol/min) |

|---|---|---|

| Boc-Trp-ONp | Trypsin | 15.2 |

| Boc-Phe-ONp | Trypsin | 10.5 |

| Boc-Leu-ONp | Chymotrypsin | 8.7 |

| Boc-Val-ONp | Chymotrypsin | 6.3 |

Q & A

Basic: What experimental protocols are critical for synthesizing Boc-Trp-ONp with high purity?

Methodological Answer:

To optimize synthesis, prioritize reaction conditions (e.g., solvent selection, temperature, and stoichiometry of reagents like Boc-OSu and para-nitrophenyl chloroformate). Use HPLC or LC-MS for real-time monitoring of intermediate formation . Post-synthesis, employ column chromatography with silica gel (gradient elution) and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Ensure reproducibility by documenting all parameters, including inert atmosphere requirements and moisture sensitivity .

Advanced: How can researchers resolve contradictions in Boc-Trp-ONp's coupling efficiency across peptide sequences?

Methodological Answer:

Contradictions often arise from sequence-dependent steric hindrance or solvent incompatibility. Design a systematic study:

- Step 1: Compare coupling efficiency in polar aprotic (DMF, DMSO) vs. non-polar solvents (THF) using model peptides with varying steric profiles.

- Step 2: Quantify activation kinetics via UV-Vis spectroscopy (monitor para-nitrophenol release at 400 nm).

- Step 3: Validate findings with MALDI-TOF or ESI-MS to detect incomplete couplings.

Cross-reference results with computational models (e.g., molecular docking) to predict steric clashes .

Basic: Which analytical techniques are essential for characterizing Boc-Trp-ONp stability?

Methodological Answer:

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Hydrolytic Stability: Conduct accelerated stability studies in buffered solutions (pH 4–9) at 25°C and 40°C, analyzing degradation products via LC-MS .

- Solid-State Stability: Pair X-ray diffraction (XRD) with FTIR to detect polymorphic transitions under humidity .

Advanced: How to design a study investigating Boc-Trp-ONp's role in enantioselective peptide couplings?

Methodological Answer:

Apply the FINER framework :

- Feasibility: Use chiral HPLC columns to separate diastereomers and quantify enantiomeric excess (EE).

- Novelty: Compare Boc-Trp-ONp with other activated esters (e.g., Pfp, OtBu) in asymmetric environments.

- Relevance: Link findings to applications in synthesizing chiral bioactive peptides.

Incorporate circular dichroism (CD) spectroscopy to correlate coupling conditions with secondary structure formation .

Basic: How to ensure reproducibility in Boc-Trp-ONp-mediated solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Step 1: Standardize resin swelling times and coupling durations (e.g., 2 hr in DMF).

- Step 2: Use Kaiser tests or FTIR to monitor deprotection and coupling completion.

- Step 3: Validate batch-to-batch consistency via MALDI-TOF and amino acid analysis .

Document deviations (e.g., residual trifluoroacetic acid) that may hydrolyze the ONp ester .

Advanced: What strategies address conflicting reports on Boc-Trp-ONp's compatibility with microwave-assisted SPPS?

Methodological Answer:

- Hypothesis Testing: Microwave irradiation may accelerate hydrolysis or side reactions.

- Experimental Design:

- Data Synthesis: Apply mixed-effects models to account for instrument variability .

Basic: What are the critical controls for assessing Boc-Trp-ONp's reactivity in fragment condensation?

Methodological Answer:

- Negative Control: Omit the coupling agent to confirm ester activation is required.

- Positive Control: Use a standard peptide (e.g., Z-Gly-Trp-OMe) to benchmark reaction efficiency.

- Solvent Control: Test anhydrous vs. hydrated solvents to rule out hydrolysis artifacts .

Advanced: How to investigate Boc-Trp-ONp's role in modulating amyloid peptide aggregation kinetics?

Methodological Answer:

- Experimental Setup: Use thioflavin T (ThT) fluorescence assays to monitor β-sheet formation.

- Variable Testing: Incubate Boc-Trp-ONp with Aβ(1–42) or α-synuclein at physiological pH.

- Data Interpretation: Apply stopped-flow kinetics and atomic force microscopy (AFM) to correlate ester concentration with fibril morphology .

- Peer Review: Pre-register hypotheses to mitigate confirmation bias .

Basic: How to validate Boc-Trp-ONp's identity post-synthesis?

Methodological Answer:

- Primary Validation: Compare NMR chemical shifts (δ 7–8 ppm for aromatic protons) and HRMS data with literature .

- Secondary Validation: Perform X-ray crystallography for absolute configuration confirmation (if crystalline).

- Tertiary Validation: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Advanced: What methodologies resolve discrepancies in Boc-Trp-ONp's stability under oxidative conditions?

Methodological Answer:

- Hypothesis-Driven Design: Test whether tert-butyloxycarbonyl (Boc) or ONp groups are oxidation-prone.

- Experimental Tier 1: Expose Boc-Trp-ONp to H₂O₂, O₃, or metal catalysts.

- Analytical Tier 2: Track degradation via GC-MS (volatile byproducts) and NMR (structural changes).

- Synthesis Tier 3: Prepare analogs (e.g., Boc-Trp-OBn) to isolate susceptibility loci .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.